Tris[bis(trimethylsilyl)amino] yttrium
Description
Tris[bis(trimethylsilyl)amino] yttrium is a coordination complex composed of yttrium and bis(trimethylsilyl)amide ligands. This compound, with the molecular formula
[[(CH3)3Si]2N]3Y
, is known for its unique properties and applications in various fields of science and industry . It is a white powder that is highly reactive and used primarily as a catalyst in organic synthesis and materials science.Properties
IUPAC Name |
bis(trimethylsilyl)azanide;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMVGKOSBREQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403359 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]yttrium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41836-28-6 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]yttrium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(N,N-bis(trimethylsilyl)amide)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route
The primary and most established method for synthesizing Tris[bis(trimethylsilyl)amino] yttrium involves the salt metathesis reaction between anhydrous yttrium trichloride and an alkali metal bis(trimethylsilyl)amide, typically sodium bis(trimethylsilyl)amide, in an inert atmosphere and nonpolar organic solvents.
$$
\text{YCl}3 + 3 \text{Na}[\text{N}(\text{SiMe}3)2] \rightarrow \text{Y}[\text{N}(\text{SiMe}3)2]3 + 3 \text{NaCl}
$$
- Reagents: Anhydrous yttrium trichloride (YCl$$3$$), sodium bis(trimethylsilyl)amide (NaN(SiMe$$3$$)$$_2$$)
- Solvent: Nonpolar organic solvents such as hexane or toluene
- Atmosphere: Strictly inert (argon or nitrogen) to avoid hydrolysis or oxidation
- Purification: Sublimation or distillation to isolate the pure product as a white powder
This method is well-documented and provides a straightforward approach with good yields and manageable purification steps.
Alternative and Improved Synthetic Procedures
Recent research has introduced more efficient protocols aimed at reducing reaction times and simplifying workup while maintaining high yields. One such method involves the synthesis of group 3 metal tris[bis(dimethylsilyl)amide] complexes, which are closely related to the this compound compound, and can be adapted for its preparation.
- Key Features:
- Use of commercially available reagents
- Short reaction times (minutes to hours)
- Simple workup procedures with near-quantitative yields
- Often conducted in tetrahydrofuran (THF) or similar solvents
- Formation of THF adducts that can be converted to the desired this compound by ligand exchange or thermal treatment
This approach has been reported to be rapid and efficient, improving upon classical methods by minimizing side reactions and facilitating scalability.
Detailed Reaction Conditions and Parameters
| Parameter | Classical Method (Salt Metathesis) | Rapid THF Complex Method |
|---|---|---|
| Yttrium Source | Anhydrous YCl$$_3$$ | Anhydrous YCl$$_3$$ or Y tris[bis(dimethylsilyl)amide] precursor |
| Amide Source | NaN(SiMe$$3$$)$$2$$ | LiN(SiMe$$3$$)$$2$$ or NaN(SiMe$$3$$)$$2$$ |
| Solvent | Nonpolar solvents (hexane, toluene) | THF or ether solvents |
| Atmosphere | Inert (argon or nitrogen) | Inert (argon or nitrogen) |
| Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | Several hours | Minutes to 1 hour |
| Purification | Sublimation or distillation | Filtration and solvent removal |
| Yield | Moderate to high (70-90%) | Near quantitative (>90%) |
Mechanistic Insights and Ligand Considerations
The reaction proceeds via nucleophilic substitution where the bis(trimethylsilyl)amide anion displaces chloride ions from yttrium trichloride. The bulky trimethylsilyl groups stabilize the amide ligand and enhance solubility in organic solvents, facilitating the formation of a homoleptic complex.
- The this compound complex exhibits strong Y–N bonds due to the electron-donating nature of the silylamide ligands.
- The reaction must be conducted under rigorously anhydrous and oxygen-free conditions to prevent hydrolysis or oxidation of the sensitive amide ligands and yttrium center.
Research Findings and Characterization Data
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of trimethylsilyl groups and the absence of impurities.
- X-ray Crystallography: Confirms the trigonal planar coordination of yttrium by three bis(trimethylsilyl)amide ligands.
- Thermal Stability: The compound is stable under inert atmosphere and can be purified by sublimation at moderate temperatures.
- Reactivity: The compound serves as a precursor to yttrium-containing materials and catalysts, showing ligand substitution and redox activity under specific conditions.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Salt Metathesis | YCl$$3$$, NaN(SiMe$$3$$)$$_2$$ | Hexane, toluene | Several hours | 70–90 | Requires inert atmosphere, sublimation |
| Rapid THF Complex Synthesis | YCl$$3$$, LiN(SiMe$$3$$)$$_2$$ | THF | <1 hour | >90 | Simple workup, near quantitative yields |
Chemical Reactions Analysis
Tris[bis(trimethylsilyl)amino] yttrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and other by-products.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: The bis(trimethylsilyl)amide ligands can be substituted with other ligands, such as halides or alkoxides.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polymer Chemistry
Ring-Opening Polymerization (ROP)
Y(TMS)₃ has been employed as an initiator in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). A study demonstrated that Y(TMS)₃ effectively deprotonates alanine NCA, yielding yttrium α-isocyanato carboxylate and other products. This reaction highlights its role in synthesizing poly(α-amino acids), which are essential for developing biodegradable polymers and biocompatible materials .
Mechanistic Insights
Density Functional Theory (DFT) studies have provided insights into the mechanisms by which Y(TMS)₃ facilitates ROP. The findings indicate that the trimethylsilyl groups can act as transfer moieties, enhancing the polymerization process's efficiency compared to traditional proton transfer mechanisms . This property is crucial for developing controlled polymerization techniques.
Catalysis
Catalytic Applications
Y(TMS)₃ has shown promise as a catalyst in various organic transformations. Its unique electronic properties allow it to participate in reactions such as the Tishchenko reaction, where it can facilitate the formation of esters from aldehydes. This application is particularly relevant in synthesizing fine chemicals and pharmaceuticals .
Synthesis of Metal Complexes
Formation of Rare Earth Complexes
The compound is also utilized in synthesizing rare earth metal complexes. For instance, reactions involving sodium bis(trimethylsilyl)amide and Y(TMS)₃ lead to the formation of various organometallic complexes that exhibit interesting electronic and magnetic properties . These complexes are valuable for applications in materials science and nanotechnology.
Material Science
Nanomaterials and Thin Films
Y(TMS)₃ is used in producing thin films and nanomaterials due to its ability to form stable precursors for yttrium oxide and other yttrium-containing materials. These materials are critical in electronics, optics, and photonics. The high purity forms of Y(TMS)₃ allow for precise control over the material properties during synthesis .
Mechanism of Action
The mechanism by which Tris[bis(trimethylsilyl)amino] yttrium exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation of carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Tris[bis(trimethylsilyl)amino] yttrium is unique compared to other similar compounds due to its specific coordination environment and reactivity. Similar compounds include:
- Tris[bis(trimethylsilyl)amino] samarium
- Tris[bis(trimethylsilyl)amino] cerium
- Tris[bis(trimethylsilyl)amino] lanthanum
These compounds share similar ligands but differ in their central metal atoms, leading to variations in their reactivity and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tris[bis(trimethylsilyl)amino] yttrium, and what precautions are necessary during synthesis?
- Methodological Answer : The compound is synthesized via ligand substitution reactions using yttrium precursors (e.g., YCl₃) with bis(trimethylsilyl)amide ligands under strictly inert conditions (argon/glovebox) to prevent hydrolysis or oxidation. Solvents like tetrahydrofuran (THF) or toluene are used, followed by vacuum sublimation for purification. Key precautions include avoiding moisture and oxygen, as the compound reacts violently with protic solvents .
Q. Why is this compound preferred as a precursor in vapor deposition techniques?
- Methodological Answer : Its high volatility (melting point: 161–166°C) and thermal stability make it suitable for atomic layer deposition (ALD) and chemical vapor deposition (CVD). These properties enable precise control over thin-film growth, particularly for yttrium oxide (Y₂O₃) layers. However, silicon incorporation from ligand decomposition can occur, requiring post-deposition annealing .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed containers to prevent reaction with air or moisture. Use dry, aprotic solvents (e.g., hexane, THF) for dissolution. Personal protective equipment (PPE) like gloves and goggles is mandatory due to its flammability and reactivity with water, which releases flammable gases .
Advanced Research Questions
Q. How can silicon contamination be mitigated when using this compound in ALD/CVD processes?
- Methodological Answer : Silicon incorporation arises from ligand decomposition during deposition. Strategies include:
- Post-deposition annealing : Removes residual silicon via oxidation.
- Alternative precursors : Cyclopentadienyl (e.g., Y(EtCp)₃) or amidinate ligands reduce silicon content but may require trade-offs in volatility .
- Process optimization : Lower deposition temperatures and pulsed precursor delivery minimize ligand fragmentation .
Q. What advanced structural characterization techniques are suitable for analyzing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry (e.g., trigonal-planar coordination around Y³⁺). Supplementary techniques include:
- Nuclear magnetic resonance (NMR) : To monitor ligand dynamics.
- Mass spectrometry : Confirms molecular weight and purity.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and sublimation behavior .
Q. How does the reactivity of this compound compare to other organoyttrium complexes in catalytic applications?
- Methodological Answer : The bulky bis(trimethylsilyl)amide ligands provide steric protection, reducing unwanted side reactions (e.g., oligomerization). This contrasts with smaller ligands (e.g., cyclopentadienyl), which offer higher Lewis acidity but lower stability. The compound is effective in polymerization catalysis (e.g., ε-caprolactone) but less reactive in small-molecule activation compared to yttrium alkyls .
Q. What mechanistic insights exist for ligand-exchange reactions involving this compound?
- Methodological Answer : Ligand-exchange studies (e.g., with phosphines or ethers) reveal a dissociative mechanism due to the weak Y–N bond. Kinetic studies using stopped-flow spectroscopy show rapid ligand displacement, making it a versatile precursor for synthesizing heteroleptic yttrium complexes. Computational DFT analyses support these findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
